molecular formula C7H15O3P B8430019 Phosphonic acid, 1-propenyl-, diethyl ester

Phosphonic acid, 1-propenyl-, diethyl ester

Cat. No.: B8430019
M. Wt: 178.17 g/mol
InChI Key: VBHYLCOEVPIQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonic acid, 1-propenyl-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with propargyl alcohol under basic conditions. The reaction typically proceeds via a Michael addition mechanism, followed by a dehydration step to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 1-diethoxyphosphorylprop-1-ene often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, 1-propenyl-, diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phosphonic acid, 1-propenyl-, diethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-diethoxyphosphorylprop-1-ene involves its ability to participate in various chemical reactions due to the presence of the reactive phosphoryl group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Phosphonic acid, 1-propenyl-, diethyl ester is unique due to its combination of a propene backbone with a phosphoryl group, providing distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

1-diethoxyphosphorylprop-1-ene

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3

InChI Key

VBHYLCOEVPIQKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.